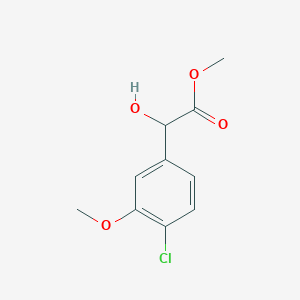

Methyl 2-(4-chloro-3-methoxyphenyl)-2-hydroxyacetate

Description

Methyl 2-(4-chloro-3-methoxyphenyl)-2-hydroxyacetate (CAS: 151276-14-1) is a chlorinated aromatic ester characterized by a hydroxyacetate backbone substituted with a 4-chloro-3-methoxyphenyl group. This compound has been utilized in synthetic organic chemistry, particularly as an intermediate in pharmaceutical research.

Properties

Molecular Formula |

C10H11ClO4 |

|---|---|

Molecular Weight |

230.64 g/mol |

IUPAC Name |

methyl 2-(4-chloro-3-methoxyphenyl)-2-hydroxyacetate |

InChI |

InChI=1S/C10H11ClO4/c1-14-8-5-6(3-4-7(8)11)9(12)10(13)15-2/h3-5,9,12H,1-2H3 |

InChI Key |

ZPWQXTISEJKANO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(C(=O)OC)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chloro-3-methoxyphenyl)-2-hydroxyacetate typically involves the esterification of 4-chloro-3-methoxyphenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and stringent control of reaction parameters are crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloro-3-methoxyphenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of 2-(4-chloro-3-methoxyphenyl)-2-oxoacetate.

Reduction: Formation of 2-(4-chloro-3-methoxyphenyl)-2-hydroxyethanol.

Substitution: Formation of 2-(4-substituted-3-methoxyphenyl)-2-hydroxyacetate derivatives.

Scientific Research Applications

Methyl 2-(4-chloro-3-methoxyphenyl)-2-hydroxyacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chloro-3-methoxyphenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The chloro and methoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The hydroxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ in halogenation patterns, substituent positions, and functional groups, which significantly influence their physicochemical properties.

Key Observations :

- Substituent Effects : The presence of electron-withdrawing groups (e.g., Cl, Br) and electron-donating groups (e.g., OCH₃) alters polarity, solubility, and reactivity. For instance, the methoxy group in the target compound enhances solubility in organic solvents compared to purely halogenated analogs .

- Halogen Position : Positional isomers, such as 2-Cl vs. 3-Cl vs. 4-Cl, affect steric hindrance and intermolecular interactions. For example, 2-substituted analogs (e.g., 156276-21-0) may exhibit hindered rotation, influencing crystallinity .

Yield Variations :

Crystallographic and Hydrogen Bonding Profiles

- Target Compound: No direct crystallographic data is available. However, analogs like Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate (CAS: Unspecified) form planar furanone rings stabilized by N–H⋯O and C–H⋯O hydrogen bonds .

- Comparable Structures :

- Methyl (R)-2-(2-chlorophenyl)-2-(3-nitrophenylsulfonyloxy)acetate exhibits intermolecular halogen bonds (Cl⋯O = 3.018 Å) and C–H⋯O interactions, enhancing crystal stability .

Biological Activity

Methyl 2-(4-chloro-3-methoxyphenyl)-2-hydroxyacetate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's properties, mechanisms of action, and relevant case studies highlighting its potential therapeutic applications.

- Molecular Formula : C10H11ClO4

- Molecular Weight : 232.65 g/mol

- IUPAC Name : this compound

- Canonical SMILES : COC(=O)C(C1=C(C=C(C=C1)Cl)OC)O

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound exhibits:

- Antimicrobial Activity : It has been shown to inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. This effect is likely mediated by the compound's interaction with specific oncogenic proteins, leading to cell cycle arrest and subsequent cell death .

Biological Activity Data

| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 μg/mL | |

| Anticancer | HeLa cells | 30 μM | |

| Antifungal | Candida albicans | 25 μg/mL |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on various strains of bacteria, including Escherichia coli and Staphylococcus aureus, demonstrated that this compound exhibits significant antimicrobial properties. The minimum inhibitory concentration (MIC) was found to be as low as 50 μg/mL against S. aureus, indicating strong potential for therapeutic use in treating bacterial infections .

- Anticancer Activity : In vitro studies using HeLa cells revealed that this compound can effectively induce apoptosis, with an IC50 value of approximately 30 μM. The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death, suggesting its utility in cancer therapy .

- Synergistic Effects : Recent research has explored the synergistic effects of this compound when combined with other antimicrobial agents. This combination therapy showed enhanced efficacy against resistant bacterial strains, highlighting the compound's potential role in overcoming antibiotic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.